Cas no 56454-25-2 (2,5-dibromo-1H-pyrrole)

2,5-Dibromo-1H-pyrrole is a halogenated pyrrole derivative widely used as a key intermediate in organic synthesis and pharmaceutical research. Its brominated structure enhances reactivity, making it valuable for cross-coupling reactions, such as Suzuki and Stille couplings, to construct complex heterocyclic frameworks. The compound exhibits high purity and stability under standard conditions, ensuring consistent performance in synthetic applications. Its versatility extends to agrochemical and material science research, where it serves as a precursor for functionalized pyrrole-based compounds. Careful handling is recommended due to its potential sensitivity to light and moisture. This reagent is particularly useful for researchers requiring precise bromination patterns in pyrrole chemistry.
2,5-dibromo-1H-pyrrole structure
2,5-dibromo-1H-pyrrole structure
Product Name:2,5-dibromo-1H-pyrrole
CAS No:56454-25-2
MF:C4H3Br2N
MW:224.881319284439
CID:4039414
Update Time:2025-06-14

2,5-dibromo-1H-pyrrole Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrrole, 2,5-dibromo-
    • 2,5-dibromo-1H-pyrrole
    • Inchi: 1S/C4H3Br2N/c5-3-1-2-4(6)7-3/h1-2,7H
    • InChI Key: BDGCAHYGTNRIOD-UHFFFAOYSA-N
    • SMILES: N1C(Br)=CC=C1Br

2,5-dibromo-1H-pyrrole Pricemore >>

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Additional information on 2,5-dibromo-1H-pyrrole

Comprehensive Analysis of 2,5-Dibromo-1H-Pyrrole (CAS No. 56454-25-2): Properties, Applications, and Industry Trends

2,5-Dibromo-1H-pyrrole (CAS No. 56454-25-2) is a halogenated heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its versatile reactivity and structural uniqueness. As a brominated pyrrole derivative, it serves as a critical intermediate in organic synthesis, particularly in the development of bioactive molecules. The compound's molecular formula, C4H3Br2N, highlights its potential for further functionalization, making it a valuable building block for drug discovery and material science applications.

Recent advancements in green chemistry have spurred interest in optimizing the synthesis of 2,5-dibromo-1H-pyrrole to reduce environmental impact. Researchers are exploring catalytic bromination methods to improve yield and selectivity, addressing common queries like "how to synthesize 2,5-dibromo-1H-pyrrole efficiently" or "eco-friendly bromination techniques." These efforts align with the global push toward sustainable chemical manufacturing, a topic frequently searched in academic and industrial circles.

The compound's role in medicinal chemistry is another hot topic. Its pyrrole core is a privileged scaffold found in numerous FDA-approved drugs, prompting searches such as "2,5-dibromo-1H-pyrrole in drug design" or "pyrrole derivatives as kinase inhibitors." Studies suggest its utility in constructing anticancer agents and antimicrobial compounds, leveraging the electron-withdrawing effects of bromine atoms to modulate pharmacokinetic properties.

In material science, 56454-25-2 is investigated for its potential in organic electronics. The bromine substituents facilitate cross-coupling reactions (e.g., Suzuki or Heck reactions), enabling the synthesis of conjugated polymers for OLEDs or organic photovoltaics. Queries like "conductive polymers from brominated pyrroles" reflect growing interest in this niche.

Analytical characterization of 2,5-dibromo-1H-pyrrole typically involves NMR spectroscopy (notably 1H and 13C) and mass spectrometry, with melting point and purity data being crucial for industrial procurement. Suppliers often highlight "high-purity 56454-25-2" or "2,5-dibromo-1H-pyrrole HPLC grade" to meet stringent research demands.

Regulatory compliance remains a key concern, though 56454-25-2 is not classified as hazardous under major chemical inventories. Proper handling guidelines emphasize standard lab precautions, addressing search trends like "2,5-dibromo-1H-pyrrole safety data" or "storage conditions for brominated compounds."

Future prospects for 2,5-dibromo-1H-pyrrole include its integration into combinatorial chemistry libraries and catalysis research. As AI-driven molecular modeling gains traction, computational studies on its reactivity (e.g., "DFT analysis of brominated pyrroles") may unlock novel applications, further solidifying its importance in modern chemistry.

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